D-Leucyl-L-Tyrosin

Übersicht

Beschreibung

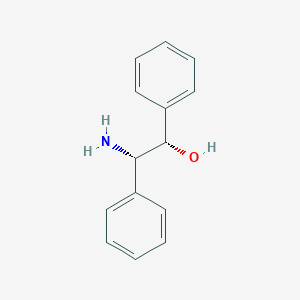

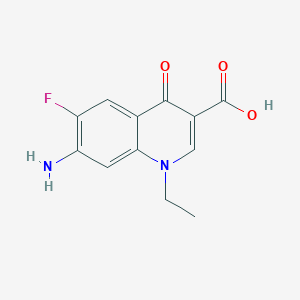

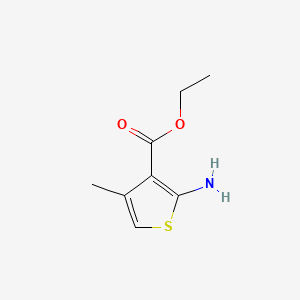

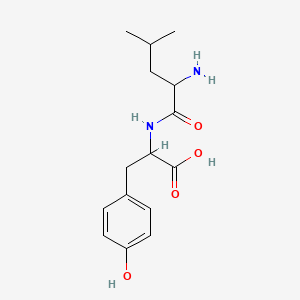

D-Leucyl-L-tyrosine is a dipeptide composed of leucine and tyrosine . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects .

Synthesis Analysis

The development of new microbial chassis cell and gene resource is especially important for the biosynthesis of L-tyrosine . The optimal host strain Bacillus amyloliquefaciens HZ-12 was selected by detecting the production capacity of L-tyrosine . The recombinant expression of 15 prephenate dehydrogenase genes led to the discovery of the best gene, Bao - tyrA from B. amyloliquefaciens HZ-12 .

Molecular Structure Analysis

The molecular formula of D-Leucyl-L-tyrosine is C15H24N2O5 . Its average mass is 312.362 Da and its monoisotopic mass is 312.168518 Da .

Chemical Reactions Analysis

Tyrosine, a precursor of catecholamine neurotransmitters, may help alleviate physical/cognitive performance decrements in humans under conditions of high physical/psychological stress . The decomposition of L-tyrosine begins with an α-ketoglutarate dependent transamination through the tyrosine transaminase to para-hydroxyphenylpyruvate .

Physical And Chemical Properties Analysis

Tyrosine is a large, nonessential, neutral amino acid present in both animal and vegetable protein in various amounts . It is sensitive even to light; thus, proteins, consisting of tyrosine, can be converted into various degradation products via several distinct mechanisms including low-energy electron impact and photoionization .

Wissenschaftliche Forschungsanwendungen

Biosynthese von L-Tyrosin

L-Tyrosin ist ein Vorläufer für die Synthese zahlreicher funktioneller Substanzen. Die mikrobielle Produktion von L-Tyrosin ist anspruchsvoll, und die Entwicklung neuer mikrobieller Chassis-Zellen und Genressourcen ist entscheidend . D-Leucyl-L-Tyrosin könnte eine Rolle bei der Optimierung der biosynthetischen Pfade spielen, um die Ausbeute an L-Tyrosin zu erhöhen.

Enzymatische Derivatisierung

Die Derivatisierung der funktionellen Gruppen von L-Tyrosin kann Chemikalien wie L-3,4-Dihydroxyphenylalanin, Tyramin und Benzylisoquinolin-Alkaloide erzeugen, die Anwendungen in Pharmazeutika, Lebensmitteln und Kosmetika haben . This compound kann als Substrat für enzymatische Reaktionen dienen, die zu neuartigen Derivaten führen.

Wirkmechanismus

Target of Action

D-Leucyl-L-tyrosine is a dipeptide composed of the amino acids leucine and tyrosine . The primary targets of this compound are the mTOR complex 1 (mTORC1) and the L-type amino acid transporter 1 (LAT1) . mTORC1 is a key regulator of cell growth and proliferation, while LAT1 is responsible for the uptake of leucine and tyrosine into cells .

Mode of Action

The mode of action of D-Leucyl-L-tyrosine involves its interaction with these targets. Leucine is a potent stimulator of mTORC1, blocking the inhibitory effect of the protein sestrin 2 on the GATOR2 complex that activates mTORC1 . Tyrosine, on the other hand, is a precursor in the synthesis of neurotransmitters norepinephrine and dopamine, which are associated with antidepressant effects .

Biochemical Pathways

D-Leucyl-L-tyrosine affects several biochemical pathways. In the mTORC1 pathway, it stimulates protein synthesis, production of the protein-synthesis machinery in the form of ribosomes, lipid synthesis, and autophagy . In the tyrosine metabolism pathway, it serves as a starting point for the production of a variety of structurally diverse natural compounds .

Pharmacokinetics

The pharmacokinetics of D-Leucyl-L-tyrosine involve its uptake into cells via LAT1 and its subsequent metabolism. The acetylation of leucine switches its uptake from LAT1 to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This change in transport mechanism can influence the bioavailability of D-Leucyl-L-tyrosine.

Result of Action

The result of D-Leucyl-L-tyrosine’s action is the stimulation of cell growth and proliferation via the mTORC1 pathway . Additionally, it can influence mood and cognition through the production of neurotransmitters norepinephrine and dopamine .

Action Environment

The action of D-Leucyl-L-tyrosine can be influenced by various environmental factors. For instance, the cellular nutrient status, specifically the level of intracellular amino acids, can affect the activation of mTORC1 . Furthermore, the expression of transporters like LAT1, OAT1, OAT3, and MCT1 can vary depending on the cellular environment, which can impact the uptake and distribution of D-Leucyl-L-tyrosine .

Zukünftige Richtungen

Tyrosine may benefit cognitive performance and is worthy of further study . Recent advances in enzyme-catalyzed L-tyrosine derivatization highlight relevant strategies involved in L-tyrosine derivatives biosynthesis . Future perspectives on industrial applications of L-tyrosine derivatization are also being explored .

Biochemische Analyse

Biochemical Properties

D-Leucyl-L-tyrosine interacts with several enzymes, proteins, and other biomolecules. It is recognized by the L-type amino acid transporter 1 (LAT1), which is responsible for leucine uptake in cells . The structural requirement for recognition by LAT1 includes having a carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain .

Cellular Effects

D-Leucyl-L-tyrosine has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, the amino acid leucine, a component of D-Leucyl-L-tyrosine, is a potent stimulator of mTORC1, a protein complex that boosts cell growth and proliferation in response to nutrient availability .

Molecular Mechanism

The mechanism of action of D-Leucyl-L-tyrosine involves its effects at the molecular level. Leucine, a component of D-Leucyl-L-tyrosine, blocks the inhibitory effect of the protein sestrin 2 on the GATOR2 complex that activates mTORC1 . This regulation links the cellular nutrient status to the control of cell growth .

Metabolic Pathways

D-Leucyl-L-tyrosine is involved in the metabolic pathways of its constituent amino acids, leucine and tyrosine. Leucine is known to stimulate protein synthesis in the skeletal muscle via mTOR complex 1 (mTORC1) activation .

Transport and Distribution

D-Leucyl-L-tyrosine is transported within cells and tissues primarily through the L-type amino acid transporter 1 (LAT1) . The distribution of D-Leucyl-L-tyrosine within cells and tissues would be influenced by the distribution of LAT1.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-9(2)7-12(16)14(19)17-13(15(20)21)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSGPCFBGJHPCY-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315474 | |

| Record name | D-Leucyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3303-29-5 | |

| Record name | D-Leucyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3303-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Leucyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the chirality of the dipeptide affect its interaction with Nickel(II)?

A: The research demonstrates that while both L-Leucyl-L-tyrosine and D-Leucyl-L-tyrosine bind to Nickel(II), the chirality of the dipeptide significantly affects the dissociation rate of the formed complex. Specifically, the dissociation rate constant (k-1) for the D-Leucyl-L-tyrosine-Nickel(II) complex is approximately three times slower than that of the L-Leucyl-L-tyrosine-Nickel(II) complex. [, ] This suggests that the spatial orientation of the D-Leucyl-L-tyrosine within the complex might hinder the departure of the Nickel(II) ion.

Q2: What experimental techniques were used to study the interaction between D-Leucyl-L-tyrosine and Nickel(II)?

A: The researchers primarily utilized the temperature-jump method to investigate the kinetics of the interaction. [, ] This technique rapidly perturbs the equilibrium of a reaction by quickly changing the temperature, allowing researchers to observe the rate at which the system returns to equilibrium. By analyzing these rates at different temperatures and concentrations, the rate constants for the association and dissociation of the Nickel(II)-dipeptide complexes were determined. This data provides valuable insights into the mechanism of the interaction and the influence of the dipeptide's chirality on complex stability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.